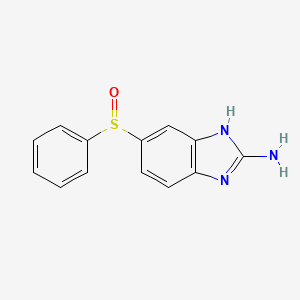

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine

Descripción general

Descripción

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine is a chemical compound belonging to the benzimidazole class It is characterized by the presence of a phenylsulfinyl group attached to the benzimidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2-diaminobenzene with benzoic acid derivatives and sulfur-containing reagents. One common method includes the use of chlorosulfonic acid and benzene, followed by oxidation with hydrogen peroxide . The reaction conditions often involve temperatures ranging from 20°C to 80°C and a pH of -1.0 to 2.0 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 5-(Phenylsulfonyl)-1H-benzimidazol-2-amine.

Reduction: Formation of 5-(Phenylthio)-1H-benzimidazol-2-amine.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for the applications of "5-(Phenylsulfinyl)-1H-benzimidazol-2-amine" are not available in the provided search results, the following information can be gathered:

This compound is a chemical compound with the molecular formula C13H11N3OS .

Based on the search results, the applications of benzimidazole derivatives, in general, include:

- Anti-inflammatory effects Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1 and cannabinoid receptors .

- Cyclooxygenase inhibitors Benzimidazole derivatives may act as cyclooxygenase inhibitors . For example, one compound with R2–CH3, R1–NH2 and R3 and R4–H showed better COX-1 inhibition . Another compound bearing a nitrile group at position R5 was a dual (COX-1 and -2) inhibitor .

- Cannabinoid receptor agonists Benzimidazole derivatives can also act as cannabinoid receptor agonists .

- FLAP inhibitors Some benzimidazole derivatives can act as FLAP inhibitors .

In addition, some benzimidazole derivatives are useful as TIE-2 and/or VEGFR-2 inhibitors . Such benzimidazole derivatives are useful in the treatment of disorders, including cancer, associated with inappropriate angiogenesis .

Mecanismo De Acción

The mechanism of action of 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to the disruption of microtubule formation and ultimately causing cell death . This mechanism is particularly relevant in its antiparasitic and antimicrobial activities.

Comparación Con Compuestos Similares

Similar Compounds

5-(Phenylsulfonyl)-1H-benzimidazol-2-amine: An oxidized form with similar biological activities.

5-(Phenylthio)-1H-benzimidazol-2-amine: A reduced form with distinct chemical properties.

2-(Phenylsulfinyl)acetamidoxime: Another sulfoxide compound with different applications.

Uniqueness

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine is unique due to its specific combination of a benzimidazole core and a phenylsulfinyl group, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

5-(Phenylsulfinyl)-1H-benzimidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core with a phenylsulfinyl group at the 5-position. The compound's structure is critical for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.

- Cell Cycle Modulation : It has been suggested that this compound might influence cell cycle regulators, potentially leading to altered cell proliferation rates.

- Induction of Apoptosis : There is evidence that compounds within the benzimidazole class can induce apoptosis in cancer cells by activating stress response pathways .

Biological Activities

The following sections detail the biological activities associated with this compound based on available literature.

Anticancer Activity

Recent studies indicate that benzimidazole derivatives exhibit significant anticancer properties. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the disruption of microtubule dynamics, which is crucial for mitosis .

Antimicrobial Properties

Benzimidazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The specific activity of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli has been noted in preliminary studies, suggesting its potential as an antibacterial agent .

Study on Anticancer Effects

In a study examining the effects of benzimidazole derivatives on EMT6 mouse mammary tumor cells, it was found that treatment with these compounds led to significant cytotoxicity. The results indicated that prolonged exposure increased toxicity, particularly under hypoxic conditions, suggesting a potential therapeutic window for cancer treatment .

Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Tables

Propiedades

IUPAC Name |

6-(benzenesulfinyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c14-13-15-11-7-6-10(8-12(11)16-13)18(17)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVYUWQPDMROLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC3=C(C=C2)N=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989435 | |

| Record name | 5-(Benzenesulfinyl)-1,3-dihydro-2H-benzimidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69489-26-5 | |

| Record name | 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069489265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Benzenesulfinyl)-1,3-dihydro-2H-benzimidazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(PHENYLSULFINYL)-1H-BENZIMIDAZOL-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR38Z38HB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.